3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
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Overview
Description
3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with methyl, methylsulfanyl, and pentyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents under reflux conditions . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Benzylamine for substitution reactions.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Compounds with substituted functional groups at the methylsulfanyl position.
Scientific Research Applications
3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, contributes to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
57358-00-6 |
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Molecular Formula |
C12H19N5S |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C12H19N5S/c1-4-5-6-7-13-11-10-9(8(2)16-17-10)14-12(15-11)18-3/h4-7H2,1-3H3,(H,16,17)(H,13,14,15) |
InChI Key |
UBRHIVRQWYOTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC2=C(NN=C21)C)SC |
Origin of Product |
United States |
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